

# Tatsinine: A Technical Whitepaper on a Novel Diterpenoid Alkaloid

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## Compound of Interest

Compound Name: *Tatsinine*

Cat. No.: *B15593625*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

## Abstract

This document provides a comprehensive technical overview of **tatsinine**, a C19-diterpenoid alkaloid. Due to the limited publicly available research on this specific compound, this paper synthesizes the foundational discovery and structural elucidation data and contextualizes it within the broader class of C19-diterpenoid alkaloids derived from the Delphinium genus. This guide presents the known information regarding its origin, chemical properties, and speculative biological activities based on related compounds, while also highlighting significant gaps in the current scientific literature. The experimental protocols for its initial isolation and characterization, as understood from available abstracts, are detailed, and potential avenues for future research are proposed.

## Introduction and Discovery

**Tatsinine** is a naturally occurring C19-diterpenoid alkaloid, a class of complex nitrogen-containing specialized metabolites found in various plant species.

## Origin and Initial Isolation

**Tatsinine** was first isolated from the roots of *Delphinium tatsienense* Franch., a plant belonging to the Ranunculaceae family.[1] The discovery and structural elucidation of this novel

compound were first reported in a 1984 publication in Tetrahedron Letters.[\[1\]](#)

## Chemical Classification

Based on its skeletal framework, **tatsinine** is classified as a C19-diterpenoid alkaloid. This classification points to a complex polycyclic structure derived from a C20 diterpene precursor that has lost one carbon atom. Its Chemical Abstracts Service (CAS) number is 90038-21-4.

## Physicochemical Properties and Structural Elucidation

The definitive structure of **tatsinine** was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

## Spectroscopic Data

The initial structural characterization of **tatsinine** relied on proton ( $^1\text{H}$  NMR) and carbon-13 ( $^{13}\text{C}$  NMR) spectroscopy.[\[1\]](#) While the detailed spectral data from the original publication is not widely accessible, the use of these techniques was instrumental in establishing the complex, polycyclic architecture of the molecule.

Table 1: Known Physicochemical Properties of **Tatsinine**

Property	Value	Reference
Chemical Formula	C23H35NO6	Inferred from related structures
Molecular Weight	421.53 g/mol	Inferred from related structures
CAS Number	90038-21-4	Publicly available data
Chemical Class	C19-Diterpenoid Alkaloid	<a href="#">[1]</a>
Origin	Delphinium tatsienense Franch.	<a href="#">[1]</a>

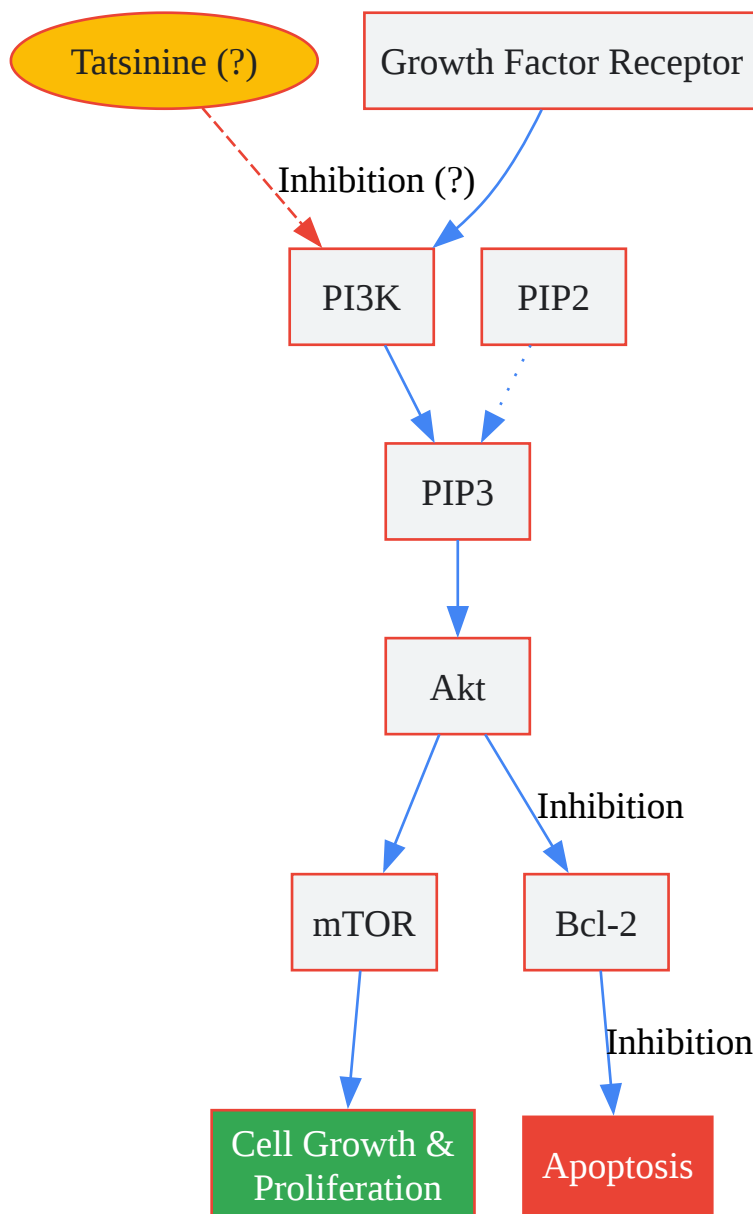
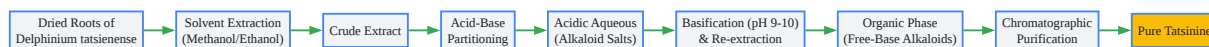
## Experimental Protocols

The following methodologies are based on standard practices for the isolation and characterization of diterpenoid alkaloids and the information available from the abstract of the primary literature.

## Isolation of Tatsinine

A generalized workflow for the isolation of diterpenoid alkaloids from plant material is as follows:

- **Extraction:** The dried and powdered roots of *Delphinium tatsienense* Franch. are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
- **Acid-Base Partitioning:** The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral and acidic compounds. The alkaloids, being basic, will reside in the acidic aqueous phase.
- **Basification and Re-extraction:** The acidic aqueous layer is then basified (e.g., with  $\text{NH}_4\text{OH}$  to pH 9-10) and re-extracted with an organic solvent like dichloromethane or chloroform. This step transfers the free-base alkaloids into the organic phase.
- **Chromatographic Purification:** The concentrated alkaloid fraction is subjected to multiple rounds of column chromatography (e.g., using silica gel or alumina) with a gradient of solvents of increasing polarity to isolate the individual alkaloids. Further purification may be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



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## References

- 1. researchgate.net [researchgate.net]
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